2-naphthalen-1-yl-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide
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Description
Synthesis Analysis
The synthesis of similar compounds involves several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods . The density functional theory (DFT) method is often used to obtain the optimized structure .Molecular Structure Analysis
The molecular structure of similar compounds is often determined using a combination of experimental and computational methods . Techniques such as FT-IR, FT-Raman, NMR, and UV-vis spectral methods are used for experimental characterization . Computational methods, such as those implemented in Gaussian software, are used to investigate the molecular structure in more detail .Chemical Reactions Analysis
The chemical reactions involving similar compounds are often influenced by factors such as solvent polarity and temperature . These compounds can exhibit different degrees of charge transfer that are sensitive to the microenvironment .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds are often investigated comprehensively . Parameters such as singlet absorption, molar absorptivity, oscillator strength, dipole moment, fluorescence spectra, and fluorescence quantum yield are typically studied .Mechanism of Action
Future Directions
The future research directions for similar compounds often involve their potential applications in diverse fields due to intramolecular charge transfer (ICT) . Their photophysical properties can be exploited in many potential applications such as sensing, organic light-emitting diodes, laser, and fluorescent dyes .
Properties
IUPAC Name |
2-naphthalen-1-yl-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2OS/c1-2-14-24-19-12-5-6-13-20(19)26-22(24)23-21(25)15-17-10-7-9-16-8-3-4-11-18(16)17/h1,3-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPDUBGTYMBUCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2SC1=NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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